3-(2-Hydroxyethoxy)propanoic acid
Overview
Description
3-(2-Hydroxyethoxy)propanoic acid is an organic compound with the molecular formula C5H10O4. It is a derivative of propanoic acid, where a hydroxyethoxy group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethoxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired acid. The reaction conditions typically involve the use of a strong acid or base as a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is 3-(2-oxoethoxy)propanoic acid.
Reduction: The major product is 3-(2-hydroxyethoxy)propanol.
Substitution: The major products depend on the nucleophile used, resulting in compounds like 3-(2-chloroethoxy)propanoic acid or 3-(2-aminoethoxy)propanoic acid.
Scientific Research Applications
3-(2-Hydroxyethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor for the synthesis of more complex molecules that interact with enzymes and receptors, modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethoxyphenoxy)propanoic acid
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
Uniqueness
3-(2-Hydroxyethoxy)propanoic acid is unique due to its specific hydroxyethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic molecules and materials.
Properties
IUPAC Name |
3-(2-hydroxyethoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-9-3-1-5(7)8/h6H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIFLSYPOXYYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117786-94-4 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117786-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501203147 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117786-94-4 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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